2-(4-NITROBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE
Overview
Description
2-(4-NITROBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a unique structure that includes a pyrrole ring fused with a pyrazine ring, along with a nitrobenzoyl and phenyl group. Such compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-(4-NITROBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE can be achieved through various synthetic routes. One common method involves the cyclization of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone with appropriate reagents under controlled conditions . This reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity, often using advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
2-(4-NITROBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings, depending on the reagents and conditions used. Common reagents for these reactions include nitric acid, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-(4-NITROBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(4-NITROBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-NITROBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE include other pyrrolopyrazine derivatives and nitrobenzoyl-substituted compounds. These compounds share structural similarities but differ in their specific substituents and biological activities. For example, pyrrolopyrazine derivatives with different substituents may exhibit varying degrees of antimicrobial or anti-inflammatory activity . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-nitrophenyl)-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-20(16-8-10-17(11-9-16)23(25)26)22-14-13-21-12-4-7-18(21)19(22)15-5-2-1-3-6-15/h1-12,19H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVBQXYYDPSSDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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